![molecular formula C18H17N5O5S B2491679 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852454-46-7](/img/structure/B2491679.png)
3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
- Pyrazolines and their derivatives have been investigated for their antitumor properties. This compound may exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy .
- The thienopyrimidine scaffold in this compound may contribute to its antioxidant potential, scavenging free radicals and protecting cells from damage .
- This compound could be evaluated for its impact on AchE, which is essential for normal nerve function. Changes in AchE activity may affect behavior and survival in organisms .
- Pyrazolines have shown promise as antibacterial agents. Although specific data on this compound are limited, it’s worth exploring its potential against bacterial strains .
- Further experiments could determine whether this compound exhibits fungicidal effects or inhibits fungal growth .
Antitumor Activity
Antioxidant Properties
Neurotoxicity Assessment
Antibacterial Activity
Antifungal Properties
Tyrosinase Inhibition
properties
IUPAC Name |
3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c24-15(11-22-17(25)16-14(5-10-29-16)19-18(22)26)21-8-6-20(7-9-21)12-1-3-13(4-2-12)23(27)28/h1-5,10H,6-9,11H2,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYFKQQFYHISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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